3-O-β-D-ガラクトピラノシル-D-グルコピラノース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

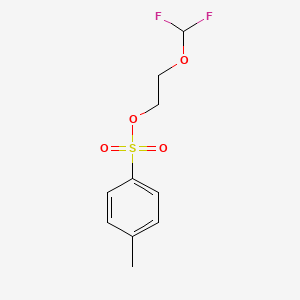

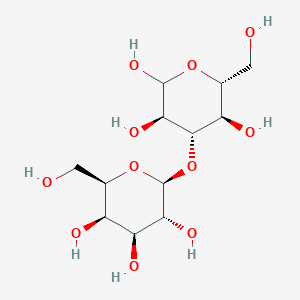

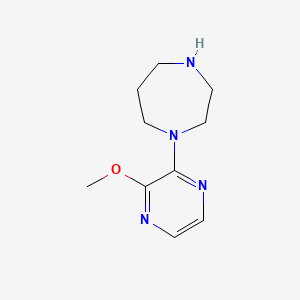

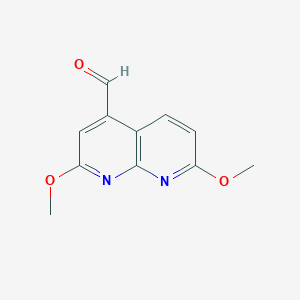

3-O-beta-D-Galactopyranosyl-D-glucopyranose is a type of oligosaccharide . It is also known by other synonyms such as Gal (b1-3)Glc, Beta-D-Galp- (1->3)-D-Glcp, and CHEBI:155526 . It has a molecular weight of 342.3 .

Molecular Structure Analysis

3-O-beta-D-Galactopyranosyl-D-glucopyranose contains a total of 46 bonds, including 24 non-H bonds, 4 rotatable bonds, 2 six-membered rings, 8 hydroxyl groups, 2 primary alcohols, 5 secondary alcohols, and 3 ethers .Physical And Chemical Properties Analysis

3-O-beta-D-Galactopyranosyl-D-glucopyranose is a white lyophilised solid . It has a molecular weight of 342.3 . It contains total 46 bond(s); 24 non-H bond(s), 4 rotatable bond(s), 2 six-membered ring(s), 8 hydroxyl group(s), 2 primary alcohol(s), 5 secondary alcohol(s), and 3 ether(s) .科学的研究の応用

ガラクトピラナンに関する研究

“3-O-β-D-ガラクトピラノシル-D-グルコピラノース”は、NMR分光法によるガラクトピラナンの研究のためのモデル化合物として使用できます . これは、多くの生物学的分子に重要な成分であるガラクトピラナンの構造と性質を理解するのに役立ちます。

モノクローナル抗体の特異性研究

この化合物は、抗ガラクトピラナンモノクローナル抗体の特異性研究に役立ちます . モノクローナル抗体は、がん治療など、医学の多くの分野で使用されており、その特異性を理解することは、その有効性を向上させるのに役立ちます。

食品への応用

ラクトース(4-O-β-D-ガラクトピラノシル-β-D-フルクトフラノース)などの類似の化合物は、菓子や飲料などの機能性食品に使用されてきました . それらは、細菌の成長を選択的に調節し、乳酸桿菌やビフィズス菌などの有益な細菌の成長を促進することができます .

プレバイオティック機能性食品成分

ラクトースは、類似の化合物であり、プレバイオティック機能性食品の成分として使用されてきました . それは、後味のない甘味、高い溶解性、低いう蝕性、安定性などの好ましい技術的特性を持っています .

植物アラビノガラクトンの合成

α-(1→2)-L-アラビノフラノシル側鎖を持つβ-(1→6)-結合したD-ガラクトピラノシルオリゴ糖骨格からなる植物アラビノガラクトンは、1,2-アンヒドロガラクトピラノース技術に基づいて合成できます . これらのアラビノガラクトンは、食品や製薬業界でさまざまな用途があります。

食品の保存と品質の変更

“3-O-β-D-ガラクトピラノシル-D-グルコピラノース”と類似の化合物は、食品の保存と品質の変更に使用されてきました . これらは、食品の保存期間と品質を向上させるのに役立ちます。

作用機序

Target of Action

The primary targets of 3-O-beta-D-Galactopyranosyl-D-glucopyranose are certain types of bacteria in the gut. It acts as a selective bacterial growth modulator, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .

Mode of Action

3-O-beta-D-Galactopyranosyl-D-glucopyranose interacts with its targets by serving as an energy source for certain types of bacteria. This compound can be metabolized by these bacteria, which in turn promotes their growth .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial metabolism in the gut. By serving as an energy source, it influences the growth and proliferation of certain bacteria, thereby altering the composition of the gut microbiota .

Pharmacokinetics

Instead, it reaches the colon intact, where it is fermented by the intestinal microbiota .

Result of Action

The action of 3-O-beta-D-Galactopyranosyl-D-glucopyranose results in the modulation of the gut microbiota. It promotes the growth of beneficial bacteria, which can have various positive effects on health, such as improved gut health and immune function .

Action Environment

The action of 3-O-beta-D-Galactopyranosyl-D-glucopyranose can be influenced by various environmental factors. For example, the composition of the gut microbiota, diet, and overall health status of the individual can all affect how this compound is metabolized and its overall effects .

生化学分析

Biochemical Properties

3-O-beta-D-Galactopyranosyl-D-glucopyranose is involved in several biochemical reactions, primarily through its interaction with the enzyme beta-galactosidase. Beta-galactosidase catalyzes the hydrolysis of 3-O-beta-D-Galactopyranosyl-D-glucopyranose into its constituent monosaccharides, galactose, and glucose . This reaction is crucial for the digestion of lactose in the human body. Additionally, 3-O-beta-D-Galactopyranosyl-D-glucopyranose interacts with various transport proteins that facilitate its absorption in the small intestine .

Cellular Effects

3-O-beta-D-Galactopyranosyl-D-glucopyranose influences several cellular processes. It is a source of energy for cells, particularly in the small intestine, where it is broken down into glucose and galactose. These monosaccharides are then utilized in cellular metabolism to produce ATP . Furthermore, 3-O-beta-D-Galactopyranosyl-D-glucopyranose has been shown to affect cell signaling pathways and gene expression related to carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of 3-O-beta-D-Galactopyranosyl-D-glucopyranose involves its hydrolysis by beta-galactosidase. This enzyme binds to the disaccharide and cleaves the glycosidic bond between the galactose and glucose units . The resulting monosaccharides are then absorbed by enterocytes in the small intestine and transported into the bloodstream . This process is essential for the proper digestion and utilization of lactose in the diet.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-O-beta-D-Galactopyranosyl-D-glucopyranose have been studied extensively. It has been observed that this compound is relatively stable under physiological conditions but can undergo hydrolysis over time . Long-term studies have shown that 3-O-beta-D-Galactopyranosyl-D-glucopyranose can influence cellular function by providing a sustained source of glucose and galactose .

Dosage Effects in Animal Models

Studies on the dosage effects of 3-O-beta-D-Galactopyranosyl-D-glucopyranose in animal models have revealed that its impact varies with different dosages. At low doses, it serves as a beneficial source of energy, while at high doses, it can lead to gastrointestinal discomfort and diarrhea due to its osmotic effects . These findings highlight the importance of regulating the intake of 3-O-beta-D-Galactopyranosyl-D-glucopyranose to avoid adverse effects.

Metabolic Pathways

3-O-beta-D-Galactopyranosyl-D-glucopyranose is involved in the metabolic pathways of carbohydrate digestion and absorption. It is hydrolyzed by beta-galactosidase into glucose and galactose, which enter glycolysis and the pentose phosphate pathway . These pathways are essential for energy production and the synthesis of nucleotides and amino acids .

Transport and Distribution

The transport and distribution of 3-O-beta-D-Galactopyranosyl-D-glucopyranose within cells and tissues involve specific transporters and binding proteins. In the small intestine, it is absorbed by enterocytes through the action of sodium-glucose linked transporters (SGLTs) . Once inside the cells, it is distributed to various tissues via the bloodstream, where it is utilized for energy production .

Subcellular Localization

The subcellular localization of 3-O-beta-D-Galactopyranosyl-D-glucopyranose is primarily in the cytoplasm, where it undergoes enzymatic hydrolysis and subsequent metabolic processes . It does not require specific targeting signals or post-translational modifications for its function, as it is readily accessible to the enzymes involved in its metabolism .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-O-beta-D-Galactopyranosyl-D-glucopyranose involves the conversion of glucose to galactose followed by the glycosylation of galactose with glucose.", "Starting Materials": [ "D-glucose", "D-galactose", "Acceptor molecule" ], "Reaction": [ "Convert D-glucose to D-galactose using the enzyme UDP-galactose 4-epimerase", "React D-galactose with D-glucose using the enzyme beta-galactosidase to form 3-O-beta-D-Galactopyranosyl-D-glucopyranose", "Purify the product using chromatography" ] } | |

| 28447-38-3 | |

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1 |

InChIキー |

YGEHCIVVZVBCLE-AUCXZHPRSA-N |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)

![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)

![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)